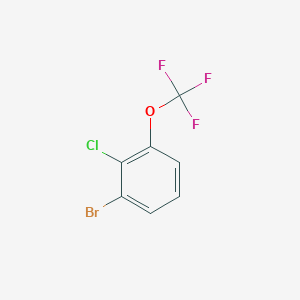
1-Bromo-2-chloro-3-(trifluoromethoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-2-chloro-3-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3BrClF3O It is a halogenated aromatic compound, characterized by the presence of bromine, chlorine, and trifluoromethoxy groups attached to a benzene ring
作用机制
Target of Action
Bromo and chloro groups are often involved in electrophilic aromatic substitution reactions, and the trifluoromethoxy group can act as a strong electron-withdrawing group .
Mode of Action
The compound’s mode of action is likely to involve interaction with its targets via electrophilic aromatic substitution. The presence of the trifluoromethoxy group can increase the electrophilicity of the bromo and chloro groups, enhancing their reactivity .
Biochemical Pathways
1-Bromo-2-chloro-3-(trifluoromethoxy)benzene may participate in reactions such as the Suzuki–Miyaura coupling . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to form carbon-carbon bonds. The compound could act as an aryl halide reactant in this process .
Pharmacokinetics
The compound’s boiling point is predicted to be 2470±350 °C, and its density is predicted to be 1678±006 g/cm3 . These properties could influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific biochemical pathways it affects. In the context of Suzuki–Miyaura coupling, it could facilitate the formation of new carbon-carbon bonds, potentially leading to the synthesis of complex organic compounds .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemical species could influence the action, efficacy, and stability of this compound. For instance, the Suzuki–Miyaura coupling typically requires a palladium catalyst and a base .
准备方法
Synthetic Routes and Reaction Conditions
1-Bromo-2-chloro-3-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the halogenation of 3-(trifluoromethoxy)aniline, followed by bromination and chlorination under controlled conditions. The reaction typically requires the use of halogenating agents such as bromine and chlorine, along with appropriate solvents and catalysts to facilitate the process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation reactions using specialized equipment to ensure safety and efficiency. The process may include steps such as purification and isolation of the final product to achieve the desired purity and quality standards.
化学反应分析
Types of Reactions
1-Bromo-2-chloro-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in the presence of suitable solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in this reaction, with solvents like ethanol or toluene.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
科学研究应用
1-Bromo-2-chloro-3-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the development of new materials.
Biology: The compound can be used in the study of biological systems, particularly in the development of probes and imaging agents.
Industry: The compound is used in the production of specialty chemicals and advanced materials with specific properties.
相似化合物的比较
Similar Compounds
- 1-Bromo-3-chloro-2-(trifluoromethoxy)benzene
- 1-Bromo-4-(trifluoromethoxy)benzene
- 3-Bromobenzotrifluoride
Uniqueness
1-Bromo-2-chloro-3-(trifluoromethoxy)benzene is unique due to the specific arrangement of its substituents on the benzene ring. This unique structure imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications in research and industry.
属性
IUPAC Name |
1-bromo-2-chloro-3-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3O/c8-4-2-1-3-5(6(4)9)13-7(10,11)12/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHBPCGHWPQHLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Cl)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-fluoro-N-methyl-N-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}-6-(propan-2-yl)pyrimidin-4-amine](/img/structure/B2795000.png)
![ethyl 6-(2-chlorobenzoyl)imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2795001.png)
![1-(Propan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B2795004.png)
![N-((2-morpholinopyrimidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2795006.png)
![3-[3-(1H-imidazol-1-yl)propyl]-6,7-dimethoxy-2-[(2-methylpropyl)sulfanyl]-3,4-dihydroquinazolin-4-imine](/img/structure/B2795007.png)
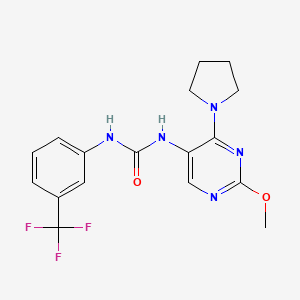
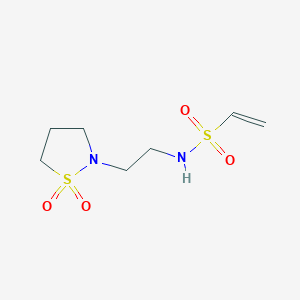
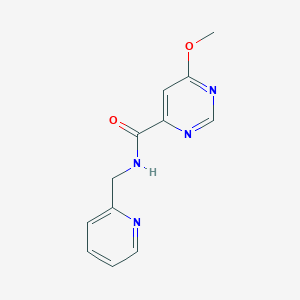
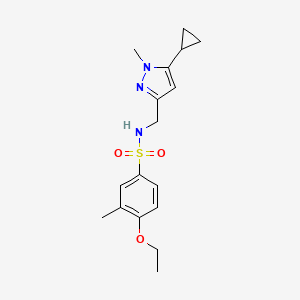
![Ethyl 5-[(2-methoxy-2-oxoethyl)sulfanyl]-2,2-dimethylpentanoate](/img/structure/B2795016.png)
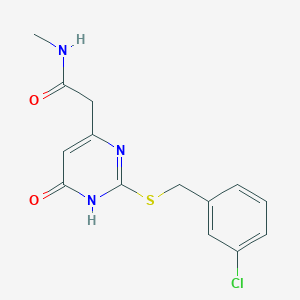
![{[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate](/img/structure/B2795018.png)
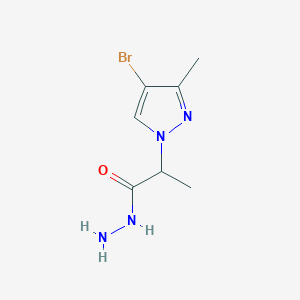
![1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one](/img/structure/B2795023.png)
